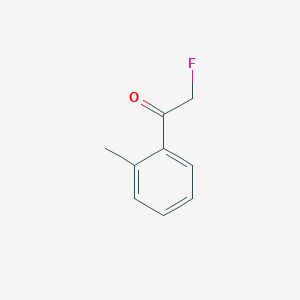

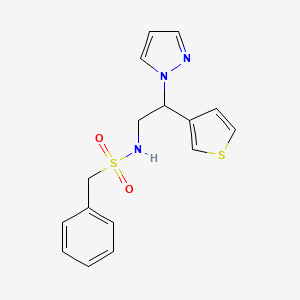

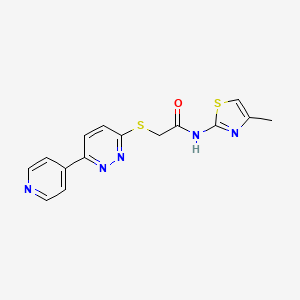

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as PTACH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Research on similar compounds has led to the development of novel derivatives with potential applications in medicine and materials science. For instance, the synthesis of celecoxib derivatives showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were evaluated for their biological activities, demonstrating significant potential without causing tissue damage in vital organs compared to controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Activities

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming at applications as antibacterial agents. These compounds showed high antibacterial activities against various bacterial strains, suggesting their potential utility in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Chemical Synthesis and Organic Chemistry Applications

The synthesis of 3,3-diphenyl-3H-pyrazoles and their transformation under specific conditions illustrates the versatility of pyrazole derivatives in chemical synthesis and the exploration of novel organic reactions (V. Vasin et al., 2015). This research enhances understanding of the chemical behavior of pyrazole derivatives, opening new pathways for synthesizing complex organic molecules.

Drug Development and Pharmacological Applications

The exploration of pyrazole derivatives for drug development purposes is evident in the synthesis of compounds with significant inhibitory effects on human carbonic anhydrase isoenzymes, showing potential for the treatment of conditions like glaucoma (R. Kasımoğulları et al., 2010). Moreover, the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds underscores the importance of these compounds in studying drug metabolism (M. Zmijewski et al., 2006).

Antioxidant Activity

Research on (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds exhibit significant antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (G. Lavanya, V. Padmavathi, & A. Padmaja, 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that similar compounds interact with their targets, causing changes in their function .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways .

Result of Action

Similar compounds have been reported to have a variety of biological activities .

Propriétés

IUPAC Name |

1-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)18-11-16(15-7-10-22-12-15)19-9-4-8-17-19/h1-10,12,16,18H,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCAOMFWTJZOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)

![Tert-butyl N-[[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]methyl]carbamate](/img/structure/B2531857.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2531859.png)

![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)